N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-4-2-3-11-24(13)30(28,29)16-8-5-14(6-9-16)19(25)22-15-7-10-17-18(12-15)21(27)23-20(17)26/h5-10,12-13H,2-4,11H2,1H3,(H,22,25)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVPOOCKJAUIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H21N3O5S
- Molecular Weight : 427.48 g/mol
- CAS Number : 683791-64-2
- Purity : Typically around 95%
The primary mechanism of action for this compound involves its interaction with Protein Kinase CK2 , an enzyme that plays a crucial role in various cellular processes including cell proliferation and survival. By inhibiting CK2 activity, the compound can influence multiple biochemical pathways related to cancer progression and other diseases.
Target and Pathways
- Target : Protein Kinase CK2
- Biochemical Pathways Affected :
- Cell cycle control
- Gene expression modulation
- Protein synthesis regulation
Antibacterial and Antifungal Properties
Research has shown that derivatives of this compound exhibit notable antibacterial and antifungal activities. For example, studies evaluated its effectiveness against various strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 625–1250 |
| Pseudomonas aeruginosa | 625 |
| Enterococcus faecalis | 625 |
| Escherichia coli | No activity |
These results indicate that while the compound is effective against certain Gram-positive and Gram-negative bacteria, it shows no activity against E. coli.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. Notably, certain analogs demonstrated low cytotoxicity at concentrations up to 20 µM over a period of 48 to 72 hours, suggesting a favorable safety profile for further development.
Case Studies
- Androgen Receptor Degradation : One significant study focused on the compound's ability to induce degradation of androgen receptors, which is particularly relevant for prostate cancer treatment. The compound showed effective degradation within short time frames at various concentrations, indicating its potential as a therapeutic agent in hormone-dependent cancers.
- Inhibition of Tyrosinase Activity : Another investigation explored the compound's analogs for their ability to inhibit mushroom tyrosinase, an enzyme involved in melanin production. Results indicated effective reduction in melanin synthesis without significant cytotoxic effects, highlighting its potential applications in skin-related conditions.
Summary of Findings
The biological activity of N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is characterized by:
- Inhibition of Protein Kinase CK2 , affecting cell growth and proliferation.
- Antibacterial and antifungal properties , with specific effectiveness against certain bacterial strains.
- Low cytotoxicity , making it a candidate for further pharmacological studies.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound is compared below with three benzamide derivatives from recent literature, focusing on structural features, synthetic routes, and inferred biological implications.
Structural Analysis
- Lactam vs. Thiazolidinedione : The target compound’s 1,3-dioxoisoindolinyl lactam ring (vs. thiazolidinedione in ) may influence hydrogen-bonding patterns and metabolic stability. Lactams are less prone to hydrolysis compared to thiazolidinediones, which contain a reactive dione moiety.
- Sulfonamide vs. In contrast, the ether-linked piperidine in and benzodioxol-piperidine in prioritize lipophilicity and membrane permeability.
- Stereochemical Complexity : The 2-methylpiperidine substituent introduces chirality, unlike the planar thiazolidinedione or symmetric benzodioxol groups in analogs. This could affect target selectivity and pharmacokinetics.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1,3-dioxoisoindolin-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the benzamide core. Key steps include:
- Sulfonylation : Introducing the 2-methylpiperidin-1-ylsulfonyl group via reaction of 4-chlorosulfonylbenzoyl chloride with 2-methylpiperidine under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide Coupling : Attaching the 1,3-dioxoisoindolin-5-amine moiety using coupling agents like HATU or DCC in the presence of a base (e.g., DMAP) .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during sulfonylation or amidation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
